2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
Description
2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a piperidinyl group, and a pyrimidinyl group
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-7-3-4-8-15(14)25-12-18(23)21-16-11-17(20-13-19-16)22-9-5-2-6-10-22/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXZEBGYPZOSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: The synthesis begins with the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.
Pyrimidinyl Intermediate Synthesis: Separately, the pyrimidinyl intermediate is synthesized by reacting 4-chloropyrimidine with piperidine in the presence of a base to form 6-(piperidin-1-yl)pyrimidine.
Coupling Reaction: The final step involves coupling the methoxyphenoxy acetic acid intermediate with the pyrimidinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrimidinyl ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group can interact with hydrophobic pockets, while the piperidinyl and pyrimidinyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-(4-(piperidin-1-yl)pyrimidin-2-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(6-(morpholin-4-yl)pyrimidin-4-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry.
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis methods, structural characteristics, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves a multi-step process that integrates various chemical reactions. The compound can be synthesized through a reaction involving 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde and malononitrile, followed by purification techniques such as flash chromatography. The yield of the synthesis can reach up to 94% under optimized conditions .
Structural Analysis
The compound features a complex structure characterized by:
- Pyrimidine ring : Contributes to its pharmacological properties.
- Piperidine moiety : Enhances solubility and biological activity.
- Methoxyphenoxy group : Imparts additional chemical stability and potential for receptor binding.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent . The pyrimidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide demonstrated significant inhibition of cell proliferation in vitro, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
In addition to its antitumor activity, this compound has also been evaluated for its antimicrobial properties . Preliminary results indicate that it exhibits inhibitory effects against certain bacterial strains, making it a candidate for further development in the field of antimicrobial therapy .
The biological activities of this compound are hypothesized to be mediated through multiple mechanisms:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit protein tyrosine phosphatases (PTP), which play critical roles in cancer progression and insulin signaling pathways .
- Modulation of gene expression : The compound may influence the expression levels of genes involved in metabolic processes, enhancing insulin sensitivity and reducing glucose levels in diabetic models .
Case Studies
Several case studies have documented the efficacy of related compounds in vivo:
- Diabetic Rat Models : Compounds structurally related to 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide demonstrated improved glucose tolerance and insulin sensitivity in diabetic rats .
- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that these compounds could induce apoptosis and inhibit tumor growth effectively .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
